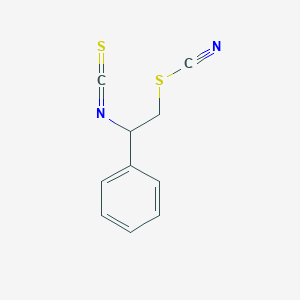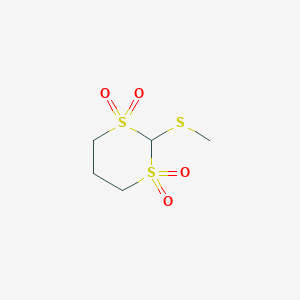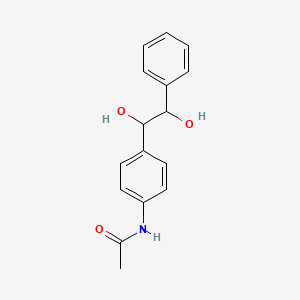
Thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester is an organic compound that belongs to the class of thiocyanates It is characterized by the presence of a thiocyanate group (R-S-C≡N) attached to a phenylethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester typically involves the reaction of phenylethylamine with thiophosgene or phenyl chlorothionoformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the isothiocyanate group. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + \text{CSCl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NCS} + 2\text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the following steps:
Preparation of Reactants: Phenylethylamine and thiophosgene are prepared and purified.
Reaction: The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure.
Purification: The product is purified using techniques such as distillation or recrystallization to remove impurities and obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Thiourea derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester involves the interaction of the isothiocyanate group with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes and disrupt cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl isothiocyanate: Similar structure but lacks the phenylethyl group.
Benzyl isothiocyanate: Contains a benzyl group instead of a phenylethyl group.
Allyl isothiocyanate: Contains an allyl group instead of a phenylethyl group.
Uniqueness
Thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester is unique due to the presence of both the phenylethyl and isothiocyanate groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
60211-94-1 |
|---|---|
Fórmula molecular |
C10H8N2S2 |
Peso molecular |
220.3 g/mol |
Nombre IUPAC |
(2-isothiocyanato-2-phenylethyl) thiocyanate |
InChI |
InChI=1S/C10H8N2S2/c11-7-14-6-10(12-8-13)9-4-2-1-3-5-9/h1-5,10H,6H2 |
Clave InChI |
OUIODTSFAXIGMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CSC#N)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol](/img/structure/B14596652.png)

![4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14596665.png)









![1-[2-(2,4-Dichloro-5-nitrophenyl)hexyl]-2-nitro-1H-imidazole](/img/structure/B14596735.png)
